molecular formula C7H9N5O2 B3354484 N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide CAS No. 5961-78-4

N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide

Cat. No.: B3354484
CAS No.: 5961-78-4
M. Wt: 195.18 g/mol
InChI Key: NHSNRSSNNDXUMH-UHFFFAOYSA-N
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Description

N,N’-(1,3,5-Triazine-2,4-diyl)diacetamide is a heterocyclic compound featuring a triazine ring substituted with two acetamide groups. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and materials science. Its molecular formula is C(_7)H(_9)N(_5)O(_2), and it has a molecular weight of 195.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)diacetamide typically involves the reaction of cyanuric chloride with acetamide under controlled conditions. The process can be summarized as follows:

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N,N’-(1,3,5-Triazine-2,4-diyl)diacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed:

    Substitution Products: Various substituted triazine derivatives.

    Oxidation Products: Oxidized triazine compounds.

    Reduction Products: Reduced triazine derivatives.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

N,N’-(1,3,5-Triazine-2,4-diyl)diacetamide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism by which N,N’-(1,3,5-Triazine-2,4-diyl)diacetamide exerts its effects involves interaction with specific molecular targets:

Comparison with Similar Compounds

    1,3,5-Triazine-2,4-diamine: Similar structure but with amine groups instead of acetamide groups.

    2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.

    N,N’-Diethyl-1,3,5-triazine-2,4-diamine: Another triazine derivative with different substituents.

Uniqueness: N,N’-(1,3,5-Triazine-2,4-diyl)diacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-acetamido-1,3,5-triazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-4(13)10-6-8-3-9-7(12-6)11-5(2)14/h3H,1-2H3,(H2,8,9,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSNRSSNNDXUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC=N1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625441
Record name N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5961-78-4
Record name N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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